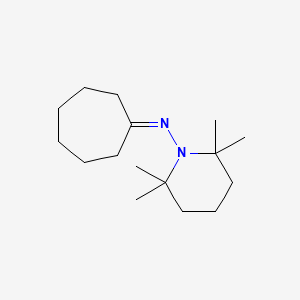
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine is an organic compound that belongs to the class of amines. It is characterized by the presence of a piperidine ring substituted with four methyl groups at positions 2, 2, 6, and 6, and a cycloheptanimine moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with cycloheptanone under specific conditions. One common method is the conjugate addition of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the cycloheptanimine moiety is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylamines, while reduction may produce amines or other reduced derivatives.
Applications De Recherche Scientifique
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine involves its interaction with molecular targets and pathways within cells. The compound may act as a base or nucleophile, participating in various chemical reactions that affect cellular processes. Specific molecular targets and pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered base used in the preparation of metallo-amide bases and silylketene acetals.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used as an oxidizing agent in organic synthesis.
Uniqueness
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cycloheptanimine is unique due to its combination of a piperidine ring with a cycloheptanimine moiety, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that require these unique characteristics.
Propriétés
Numéro CAS |
61147-63-5 |
|---|---|
Formule moléculaire |
C16H30N2 |
Poids moléculaire |
250.42 g/mol |
Nom IUPAC |
N-(2,2,6,6-tetramethylpiperidin-1-yl)cycloheptanimine |
InChI |
InChI=1S/C16H30N2/c1-15(2)12-9-13-16(3,4)18(15)17-14-10-7-5-6-8-11-14/h5-13H2,1-4H3 |
Clé InChI |
TUVUDLXXFMEYKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1N=C2CCCCCC2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


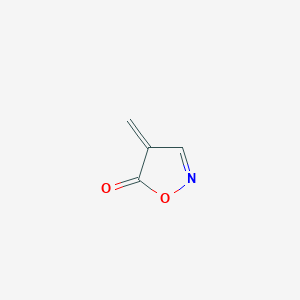
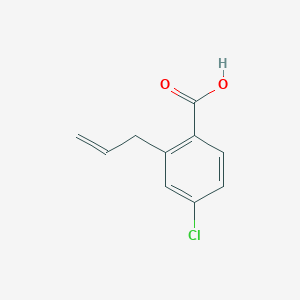
![2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol](/img/structure/B14583815.png)

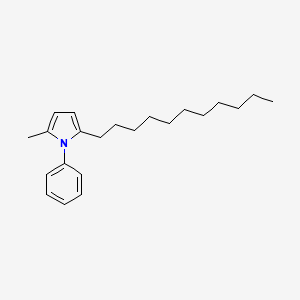
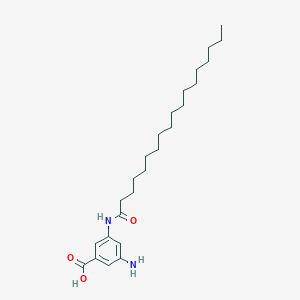
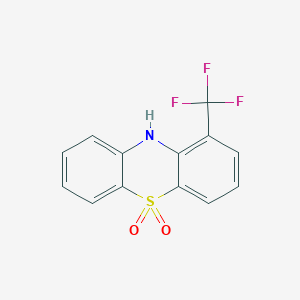
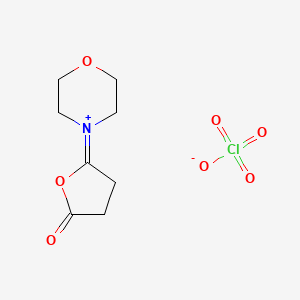
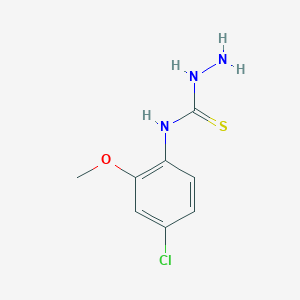

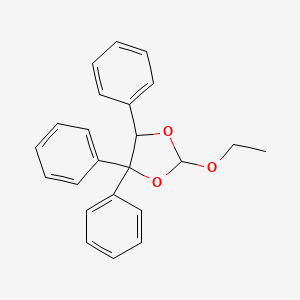

![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
